
Ozagrel sodium
描述
奥扎格雷钠是一种主要用作抗血小板药的血栓烷A2合成抑制剂 。它以抑制血栓烷A2的合成而闻名,血栓烷A2是一种促进血小板聚集和血管收缩的化合物。 这使得奥扎格雷钠在治疗缺血性卒中和其他血栓形成疾病方面很有用 .
准备方法
合成路线和反应条件
奥扎格雷钠的合成涉及几个关键步骤:
卤化: 乙基4-甲基肉桂酸酯在过氧化苯甲酰存在下与N-溴代琥珀酰亚胺进行自由基卤化,生成乙基4-溴甲基肉桂酸酯.
烷基化: 然后用咪唑烷基化该中间体,形成奥扎格雷的乙酯.
皂化: 随后将乙酯皂化以生成奥扎格雷.
工业生产方法
在工业环境中,奥扎格雷钠通过将奥扎格雷溶解在注射用水,加入等摩尔的氢氧化钠形成钠盐,然后加入亚硫酸钠和乙二胺四乙酸二钠等稳定剂来制备。 然后过滤溶液,装入小瓶,灭菌 .
化学反应分析
反应类型
奥扎格雷钠会发生各种化学反应,包括:
氧化: 它可以在某些条件下被氧化,尽管关于氧化产物的具体细节有限。
还原: 该化合物可以被还原,特别是在硼氢化钠等还原剂的存在下。
取代: 亲核取代反应可能发生,特别是涉及咪唑环.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂是典型的还原剂。
取代: 胺和硫醇等亲核试剂可以参与取代反应.
主要产物
这些反应的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能生成羧酸,而还原可以生成醇 .
科学研究应用
Clinical Applications
-
Acute Ischemic Stroke
- Ozagrel sodium has been extensively studied for its efficacy in treating acute ischemic stroke. A meta-analysis indicated that ozagrel significantly improves neurological outcomes in patients with acute ischemic stroke compared to control treatments. It was found to reduce the volume of brain damage and enhance recovery rates, although evidence regarding long-term mortality benefits remains inconclusive .
-
Combination Therapy
- Recent studies have explored the use of this compound in combination with atorvastatin for patients with type 2 diabetes and lacunar cerebral infarction. The combination was shown to reduce inflammatory markers and improve clinical outcomes without increasing adverse effects associated with atorvastatin alone . This suggests that ozagrel may enhance the therapeutic effects of other medications through synergistic mechanisms.
-
Psychiatric Applications
- Research has also investigated the effects of this compound in conjunction with atypical antipsychotic drugs on red blood cell distribution width in experimental models. This study indicated that ozagrel may influence hematological parameters when used alongside psychiatric medications, highlighting its potential role beyond cerebrovascular applications .
Case Studies and Research Findings
Pharmacokinetics
This compound is administered intravenously due to its improved solubility compared to its parent compound, ozagrel. Studies have shown that intravenous administration leads to rapid absorption and effective plasma concentrations within therapeutic ranges, facilitating its use in acute settings where timely intervention is critical.
Safety Profile
The safety profile of this compound has been evaluated across various studies. While it is generally well-tolerated, some adverse events such as digestive hemorrhage have been reported. However, these occurrences are not significantly different from control groups, suggesting a favorable safety margin when used appropriately .
作用机制
奥扎格雷钠通过选择性抑制血栓烷A2合酶发挥作用,从而减少血栓烷A2的产生。 这种抑制导致血小板聚集和血管收缩减少,改善血流,降低血栓事件的风险 . 分子靶点包括血栓烷A2合酶和血小板功能相关途径 .
相似化合物的比较
类似化合物
吡格列酮: 另一种结构与奥扎格雷钠类似的血栓烷A2合成抑制剂.
依达拉奉: 一种自由基清除剂,与奥扎格雷钠联合使用,可增强治疗效果.
独特性
奥扎格雷钠在对血栓烷A2合酶抑制的高度选择性方面是独一无二的,使其在减少血小板聚集和血管收缩方面特别有效。 它与依达拉奉等其他化合物的组合已显示出在治疗缺血性卒中方面的疗效有所改善 .
生物活性
Ozagrel sodium, a potent antiplatelet agent and thromboxane A2 (TXA2) receptor antagonist, has garnered attention for its clinical applications, particularly in the treatment of ischemic cerebrovascular diseases. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological properties, and its therapeutic implications.
This compound functions primarily by inhibiting thromboxane A2 synthesis, which plays a crucial role in platelet aggregation and vasoconstriction. By blocking TXA2 receptors, this compound effectively reduces platelet activation and aggregation, thereby mitigating thrombus formation in conditions such as acute ischemic stroke.
Pharmacological Properties
- Antiplatelet Activity : this compound has been shown to exhibit significant antiplatelet effects. In a study involving rat models of ischemic stroke, this compound was administered intravenously at a dose of 3 mg/kg, demonstrating a marked reduction in platelet aggregation compared to control groups .
- Neuroprotective Effects : Recent investigations have highlighted the neuroprotective properties of this compound. In vitro studies using PC12 cells exposed to oxygen-glucose deprivation revealed that this compound could mitigate cellular injury and promote cell survival, suggesting its potential as a therapeutic agent in neuroprotection .
- Combination Therapy : this compound has also been studied in combination with other agents. For instance, a clinical trial demonstrated that combining this compound with atorvastatin significantly improved inflammatory markers and reduced glucose levels in patients with type 2 diabetes and lacunar infarction . This combination therapy not only enhanced therapeutic efficacy but also minimized adverse effects associated with higher doses of atorvastatin alone.
Case Studies and Clinical Trials
- Ischemic Stroke : A study involving 60 patients treated with this compound combined with edaravone showed a higher total effective rate compared to those receiving edaravone alone. This suggests that this compound may enhance the clinical outcomes in acute cerebral infarction cases .
- Diabetes Management : In another clinical trial focusing on patients with type 2 diabetes, this compound was found to effectively regulate inflammatory responses and improve metabolic parameters when used alongside atorvastatin . The results indicated significant reductions in fasting plasma glucose (FPG) and postprandial blood glucose (PBG) levels compared to control treatments.
Data Summary
Study | Objective | Findings | |
---|---|---|---|
Imamura et al. (2003) | Evaluate antiplatelet effects | Significant reduction in platelet aggregation | Supports use in ischemic stroke |
Gai et al. (2019) | Assess neuroprotective effects | Mitigated cellular injury in PC12 cells | Potential for neuroprotective therapy |
Zhang et al. (2021) | Investigate combination therapy | Improved inflammatory markers; reduced glucose levels | Effective for diabetes management without increased side effects |
属性
IUPAC Name |
sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYJCOBUTXCBR-IPZCTEOASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172327 | |
Record name | Ozagrel sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189224-26-8 | |
Record name | Ozagrel sodium [JAN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OZAGREL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ozagrel sodium is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2, a potent vasoconstrictor and platelet aggregator. [, , ]
ANone: By inhibiting TXA2 synthesis, this compound exerts antithrombotic effects and may also modulate inflammatory responses. [, , , ] Studies have shown that this compound can:
- Reduce platelet aggregation [, , , , , ]
- Decrease plasma levels of TXB2, a stable metabolite of TXA2 [, ]
- Increase the ratio of prostacyclin (PGI2) to TXA2, favoring vasodilation and inhibiting platelet aggregation [, , ]
- Modulate the levels of endothelin-1 (ET-1) and calcitonin gene-related peptide (CGRP) in brain tissues following cerebral ischemia []
ANone: The molecular formula of this compound is C13H11NNaO4S, and its molecular weight is 313.29 g/mol. []
ANone: While the provided research papers don't provide detailed spectroscopic data, some studies utilize analytical techniques like HPLC to determine the content of this compound in pharmaceutical preparations. [, ]
ANone: Studies investigating the solubility product constants of this compound and calcium chloride suggest that mixing these solutions is safe under clinical conditions, with no appreciable risk of incompatibility. []
ANone: Research indicates that this compound remains stable for up to 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. []
ANone: This section is not applicable to this compound as it is not a catalyst. This compound's primary mode of action involves enzyme inhibition rather than catalytic activity.
ANone: The provided research papers primarily focus on in vivo and in vitro studies of this compound and do not delve into computational chemistry or modeling approaches.
ANone: The research papers do not provide specific information on the SAR of this compound or the impact of structural modifications on its activity.
ANone: One study describes a formulation for this compound injection containing sodium citrate and calcium disodium edetate, claiming improved light stability, clarity, and stability without crystal formation. [] Another study highlights a sodium this compound chloride injection formulated with glycine, citric acid, and sodium hydroxide, aiming for higher stability and cost-effectiveness. []
ANone: The provided research articles primarily focus on the therapeutic aspects of this compound and do not discuss SHE regulations.
ANone: The provided research papers do not go into detail regarding the ADME profile of this compound.
ANone: Research suggests that this compound is primarily used in the treatment of:
- Acute cerebral infarction [, , , , , , , , , , , , , , , , , ]
- Unstable angina pectoris [, ]
- Peripheral artery disease in diabetic patients []
- Cerebral vasospasm following aneurysmal subarachnoid hemorrhage []
- Lung injury induced by limb ischemia-reperfusion []
- Chronic heart failure caused by coronary heart disease []
- TNBS-induced colitis (in rats) []
ANone: Researchers have employed rat models to investigate the effects of this compound in various conditions, including:
- Focal cerebral ischemia []
- Myocardial ischemia []
- Limb ischemia-reperfusion induced lung injury []
- TNBS-induced colitis []
ANone: The provided research papers do not discuss resistance mechanisms or cross-resistance related to this compound.
ANone: While the provided research papers focus primarily on the efficacy of this compound, several studies mention its safety profile. These studies report no significant adverse reactions or side effects associated with this compound treatment. [, , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。